Tris(ethylsulphonyl)methane
Description
Tris(ethylsulphonyl)methane (C₅H₁₂O₆S₃, molecular weight 264.34 g/mol) is a sulfur-containing organic compound characterized by a central methane carbon bonded to three ethylsulfonyl (–SO₂C₂H₅) groups. This structure confers unique electronic and steric properties, making it a subject of interest in synthetic chemistry and materials science. The compound is systematically named as 1,1',1''-[methylidynetris(sulfonyl)]trisethane (IUPAC) and is also known by synonyms such as tris(ethanesulfonyl)methane and NSC227957 .
However, analogous disulfone derivatives (e.g., bis(ethylsulfonyl)methane) are formed via oxidation of dithioacetals with propionic acid, followed by cleavage under basic conditions . This compound’s stability in aqueous and organic solvents, as well as its reactivity under basic or acidic conditions, remains an area for further exploration.
Properties
CAS No. |
21467-59-4 |
|---|---|
Molecular Formula |
C7H16O6S3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-[bis(ethylsulfonyl)methylsulfonyl]ethane |
InChI |
InChI=1S/C7H16O6S3/c1-4-14(8,9)7(15(10,11)5-2)16(12,13)6-3/h7H,4-6H2,1-3H3 |
InChI Key |
ZMZMWZJOEIWLQL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(S(=O)(=O)CC)S(=O)(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRIS-(ETHANESULFONYL)-METHANE typically involves the reaction of ethanesulfonyl chloride with a suitable methane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
CH4+3C2H5SO2Cl→C(SO2C2H5)3+3HCl
Industrial Production Methods: In an industrial setting, the production of TRIS-(ETHANESULFONYL)-METHANE involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: TRIS-(ETHANESULFONYL)-METHANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The ethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted ethanesulfonyl derivatives.
Scientific Research Applications
TRIS-(ETHANESULFONYL)-METHANE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl-containing compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: TRIS-(ETHANESULFONYL)-METHANE is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of TRIS-(ETHANESULFONYL)-METHANE involves the reactivity of its sulfonyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Comparison with Similar Compounds
Tris(ethylsulphonyl)methane belongs to a broader class of tris-substituted methane derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Bis(ethylsulfonyl)methane
- Structure : Contains two ethylsulfonyl groups attached to methane.
- Synthesis : Produced via cleavage of hexose disulfones (e.g., D-glucose disulfone) with dilute ammonium hydroxide .
- Properties: Lower molecular weight (212.28 g/mol) compared to this compound.
- Applications : Used in radioactive tracer studies to analyze carbohydrate metabolism in Streptococcus faecalis .
Tris(trifluoromethanesulfonyl)methane
- Structure : Three trifluoromethanesulfonyl (–SO₂CF₃) groups attached to methane.
- Properties: A strong acid (pKa ≈ −12), known as triflidic acid, due to the electron-withdrawing trifluoromethyl groups .
- Applications : Utilized as a superacid catalyst in organic synthesis and ionic liquid formulations.
- Contrast : The electron-withdrawing –CF₃ groups enhance acidity significantly compared to the electron-donating –C₂H₅ groups in this compound .
Tris(trimethylsilyl)methane
- Structure : Three trimethylsilyl (–Si(CH₃)₃) groups attached to methane.
- Synthesis : Prepared via Grignard reactions or silylation of methane derivatives .
- Properties : Highly lipophilic and thermally stable due to the bulky silyl groups.
- Applications: Precursor for silicon-based polymers and stabilizing ligands in organometallic chemistry .
- Contrast : The –Si(CH₃)₃ groups impart steric bulk and hydrophobicity, unlike the polar sulfonyl groups in this compound.
Methylsulfonyl Methane (Dimethyl Sulfone)
- Structure : Two methyl groups bonded to a sulfonyl group (CH₃–SO₂–CH₃).
- Properties : Melting point 109°C; low toxicity and high solubility in water .
- Applications : Dietary supplement and industrial solvent.
- Contrast : Simpler structure with fewer sulfonyl groups, resulting in lower molecular complexity and reactivity compared to this compound .
[3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride
- Structure : A phenyl ring substituted with a trifluoromethyl group and a methanesulfonyl chloride moiety.
- Applications : Intermediate in pharmaceuticals and agrochemicals due to its electrophilic sulfonyl chloride group .
- Contrast : The aromatic ring introduces conjugation effects, altering reactivity compared to aliphatic this compound.
Comparative Data Table
Research Findings and Key Contrasts
- Acidity : Tris(trifluoromethanesulfonyl)methane’s acidity far exceeds that of this compound due to the electron-withdrawing –CF₃ groups .
- Stability : Tris(trimethylsilyl)methane exhibits superior thermal stability compared to sulfonyl derivatives, attributed to the robust Si–C bonds .
- Synthetic Utility : this compound’s cleavage under basic conditions (analogous to bis(ethylsulfonyl)methane) could enable its use as a protecting group or precursor in multistep syntheses .
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